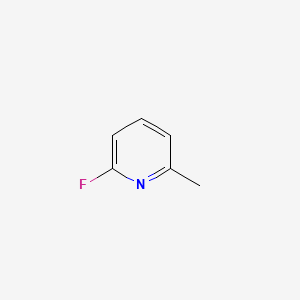

2-Fluoro-6-methylpyridine

Overview

Description

2-Fluoro-6-methylpyridine , also known as 2-fluoro-6-picoline , is a chemical compound with the molecular formula C₆H₆FN . It is a heterocyclic aromatic compound containing a fluorine atom and a methyl group on a pyridine ring. The compound is used in various applications, including organic synthesis and pharmaceutical research .

Synthesis Analysis

This compound can be synthesized via diazotization of 2-amino-6-methylpyridine in a solution containing hydrogen fluoride (HF) and 40% pyridine. This reaction leads to the formation of the desired compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered pyridine ring with a fluorine atom at position 2 and a methyl group at position 6. The compound’s chemical formula is C₆H₆FN .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including substitution reactions, nucleophilic additions, and transformations involving its fluorine and methyl substituents. These reactions are essential for its use in organic synthesis and drug development .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Functionalization

2-Fluoro-6-methylpyridine plays a crucial role in chemical synthesis, offering pathways to complex compounds. Its functionalization has been explored for creating cognition-enhancing drug candidates, as in the synthesis of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), highlighting its utility in drug development processes (Pesti et al., 2000). Additionally, it serves as a precursor in the synthesis of fluoropyridines, which are valuable in various organic and medicinal chemistry applications (Wittmann et al., 2006).

Herbicidal Activity

This compound derivatives have demonstrated significant potential as herbicidal agents. Research into 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates reveals these compounds as potent inhibitors of photosystem II (PSII) electron transport, offering a pathway for developing new herbicides with excellent activity against various weeds (Liu et al., 2005).

Material Science and Photophysics

In material science, this compound derivatives are instrumental in developing fluorescent materials and chemosensors. For instance, blue phosphorescent iridium complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines have been synthesized, showing bright blue-to-green luminescence, which is critical for applications in organic light-emitting diodes (OLEDs) and sensory devices (Xu et al., 2009).

Biomedical Imaging

The compound has found applications in biomedical imaging, notably in the development of PET tracers for visualizing brain functions. A derivative, 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate ([(11)C]MFTC), shows promise as a PET tracer for imaging fatty acid amide hydrolase (FAAH) in the brain, illustrating its potential in neuroscience research and diagnosis (Kumata et al., 2015).

Molecular Docking and Drug Design

The versatility of this compound extends to molecular docking and drug design, where its derivatives are analyzed for potential drug-like properties. Studies on vibrational spectroscopic and electronic influences, along with reactivity analysis and molecular docking, provide insights into its biological significance and potential as a drug candidate (Selvakumari et al., 2022).

Mechanism of Action

Target of Action

It is known that fluorinated pyridines, such as 2-fluoro-6-methylpyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

It is known that fluoropyridines are less reactive than their chlorinated and brominated analogues due to reduced basicity . This suggests that this compound may interact with its targets in a unique manner compared to other pyridines.

Biochemical Pathways

It is known that fluoropyridines are often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may play a role in such reactions, potentially affecting related biochemical pathways.

Result of Action

The presence of fluorine in the compound is known to confer interesting and unusual properties, which may result in unique molecular and cellular effects .

Action Environment

It is known that the compound is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature, exposure to air, and pH.

properties

IUPAC Name |

2-fluoro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMNVTJFUISBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193673 | |

| Record name | 2-Fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

407-22-7 | |

| Record name | 2-Fluoro-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 407-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 2-fluoro-6-methylpyridine undergo halogen exchange reactions with bromotrimethylsilane or iodotrimethylsilane like some other substituted pyridines?

A1: Based on the research findings [], this compound would likely be unreactive in halogen exchange reactions involving bromotrimethylsilane or iodotrimethylsilane. The study highlights that the presence of a 2-fluoro substituent, especially in combination with a 6-methyl group, inhibits this type of reaction. The researchers propose that the formation of N-trimethylsilylpyridinium salts is a crucial intermediate step in these halogen exchange reactions, and the 2-fluoro and 2,6-dihalo-substituted pyridines do not readily form these intermediates. Therefore, they remain unreactive under the reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1294816.png)

![2,3-Dibromobenzo[b]thiophene](/img/structure/B1294826.png)